tert-butyl N-(4-oxocycloheptyl)carbamate

Description

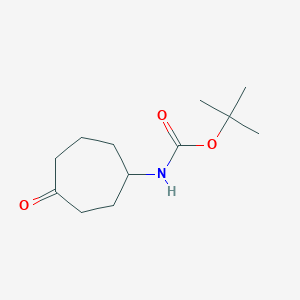

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-oxocycloheptyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-4-6-10(14)8-7-9/h9H,4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYJEXKDUIEGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N 4 Oxocycloheptyl Carbamate

Strategies for Direct Formation of the tert-butyl Carbamate (B1207046) Moiety

The direct introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 4-aminocycloheptanone or its derivatives is a common and efficient strategy. This can be accomplished through various N-tert-butoxycarbonylation reactions.

N-tert-Butoxycarbonylation of Amines derived from Cycloheptanones

The most direct route to tert-butyl N-(4-oxocycloheptyl)carbamate involves the reaction of 4-aminocycloheptanone with a suitable Boc-introducing reagent.

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most widely used reagent for the introduction of the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). orgsyn.orgchemicalbook.com The reaction is typically carried out by treating the amine with Boc₂O in a suitable solvent. The specific conditions can be tailored to the substrate and desired outcome.

Commonly, the reaction is performed in the presence of a base to neutralize the acidic proton of the carbamic acid intermediate. Bases such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) are frequently employed. mychemblog.com For instance, a general procedure involves stirring the amine with Boc₂O and a base like TEA in a solvent such as dichloromethane (B109758) (DCM) at room temperature. mychemblog.com

Alternatively, catalyst-free N-tert-butoxycarbonylation of amines can be achieved under specific conditions. nih.gov Water-mediated catalyst-free conditions have been reported to be effective for the N-Boc protection of a variety of amines with di-tert-butyl dicarbonate, yielding the corresponding monocarbamates in excellent yields with short reaction times. nih.gov

Table 1: Representative Conditions for N-tert-Butoxycarbonylation using Boc₂O

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Temperature | Yield | Reference |

| Pyrrolidine | (Boc)₂O | Triethylamine | Dichloromethane | Room Temp. | 100% | mychemblog.com |

| General Amines | (Boc)₂O | None | Water-Acetone | Room Temp. | High | nih.gov |

| General Amines | (Boc)₂O | DMAP | THF | Room Temp. | - | mychemblog.com |

This table presents generalized conditions and may require optimization for the specific synthesis of this compound.

To enhance the efficiency and selectivity of the N-tert-butoxycarbonylation, various catalytic systems have been explored. Ionic liquids, for example, have been shown to catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic activity is attributed to the electrophilic activation of di-tert-butyl dicarbonate by the ionic liquid. organic-chemistry.org

Solid acids, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), have also been employed as highly efficient, inexpensive, and reusable catalysts for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org

Carbamate Synthesis via Curtius Rearrangement or Amination of Carboxylic Acids

An alternative approach to the formation of the tert-butyl carbamate is through the Curtius rearrangement. organic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from a carboxylic acid, to an isocyanate, which is then trapped by an alcohol to form the carbamate. orgsyn.org

For the synthesis of this compound, this would involve starting with a suitable cycloheptane (B1346806) carboxylic acid. The carboxylic acid is first converted to an acyl azide, which then undergoes the Curtius rearrangement in the presence of tert-butanol (B103910) to yield the desired carbamate. A one-pot procedure for the synthesis of aliphatic Boc-protected amines from carboxylic acids has been developed, utilizing di-tert-butyl dicarbonate and sodium azide to generate the acyl azide in situ. organic-chemistry.orgorgsyn.org

Multi-step Synthetic Routes to the 4-Oxocycloheptyl Carbamate Scaffold

Derivatization from Functionalized Cycloheptanone (B156872) Precursors

A relevant synthetic strategy can be extrapolated from the preparation of the analogous cyclohexanone (B45756) derivative, 4-N-Boc-aminocyclohexanone. google.com This method initiates with a functionalized cyclic alcohol, which is first protected and then oxidized to the corresponding ketone.

A plausible route for this compound would commence with 4-aminocycloheptanol. The amino group of 4-aminocycloheptanol would first be protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as N-methylmorpholine or triethylamine. google.com The resulting tert-butyl (4-hydroxycycloheptyl)carbamate would then be oxidized to the target ketone, this compound. Various oxidation methods, such as Swern oxidation or the use of reagents like sodium hypochlorite, could be employed for this transformation. google.com

Table 2: Plausible Multi-step Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reference for Analogy |

| 1 | 4-Aminocycloheptanol | (Boc)₂O, Base (e.g., N-methylmorpholine) | tert-Butyl (4-hydroxycycloheptyl)carbamate | google.com |

| 2 | tert-Butyl (4-hydroxycycloheptyl)carbamate | Oxidizing Agent (e.g., Sodium Hypochlorite, Swern Oxidation) | This compound | google.com |

This table outlines a proposed synthetic route based on analogous chemical transformations.

Installation of the Amino Group Preceding Boc Protection

The introduction of a protected amino group at the 4-position of a cycloheptanone ring is a critical transformation for accessing the target molecule. A prevalent and efficient method for this is the direct reductive amination of a suitable ketone precursor, often followed by in-situ protection of the newly formed amine.

A common starting material for this approach is 1,4-cycloheptanedione (B13477346). The synthesis can be performed as a one-pot tandem reaction. nih.govnih.gov This process typically involves two key steps: the formation of an imine or enamine intermediate and its subsequent reduction. In the context of synthesizing this compound, the reaction would involve the dione (B5365651), an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or ammonia itself), a reducing agent, and the Boc-protecting agent, di-tert-butyl dicarbonate ((Boc)₂O).

The initial step is the reaction of 1,4-cycloheptanedione with an ammonia source to form a key imine intermediate. This imine is then reduced in the same pot to the corresponding primary amine. The primary amine is immediately "trapped" by the addition of (Boc)₂O, which prevents potential side reactions like over-alkylation. nih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reducing agent for this transformation because it is mild and shows good selectivity for the imine over the ketone, although other borohydride (B1222165) reagents can also be employed. nih.govsyr.edu The presence of a mild base, such as triethylamine, can be beneficial for the N-Boc protection step. nih.gov

Table 1: Representative Conditions for One-Pot Reductive Amination and N-Boc Protection

| Entry | Amine Source | Reducing Agent | Boc Source | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 1 | NH₄OAc | NaBH(OAc)₃ | (Boc)₂O | Dichloromethane (DCM) or Dichloroethane (DCE) | High |

| 2 | NH₃ in MeOH | NaBH₃CN | (Boc)₂O | Methanol (B129727) (MeOH) | Good to High |

This table presents generalized conditions based on standard reductive amination procedures. Yields are process-dependent.

An alternative to using 1,4-cycloheptanedione involves starting with 4-aminocycloheptanone itself, if commercially available, and simply protecting the amine with (Boc)₂O under basic conditions. organic-chemistry.org However, the former one-pot method from the dione is often more efficient from a process chemistry perspective.

Convergent and Divergent Synthetic Approaches

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies, allowing for flexibility in accessing the target molecule and a range of analogues.

A divergent synthesis , conversely, begins with a common intermediate that is subsequently modified to create a library of different compounds. This compound is an excellent starting point for a divergent approach. The ketone functionality can be subjected to a wide range of reactions, such as Wittig olefination, Grignard additions, or reductions, to introduce diversity around the cycloheptyl ring. For example, reaction with various organometallic reagents can lead to a series of tertiary alcohols. Furthermore, the N-Boc group can be deprotected under acidic conditions to reveal the primary amine, which can then be acylated, alkylated, or used in other coupling reactions to generate a variety of amide, sulfonamide, or urea (B33335) derivatives. syr.edunih.gov This approach is highly efficient for generating chemical libraries for drug discovery or materials science applications.

Chemo- and Regioselectivity in this compound Synthesis

Chemoselectivity and regioselectivity are critical considerations in the synthesis and subsequent functionalization of this compound, as the molecule possesses two distinct functional groups: a ketone and a carbamate. rsc.org

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. A key chemoselective transformation involving this molecule is the reduction of the ketone to a hydroxyl group without affecting the Boc-carbamate. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a standard choice for this transformation. It is a mild reducing agent that readily reduces ketones but does not cleave the acid-labile Boc group or reduce the carbamate carbonyl. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the cleavage of the Boc group.

Conversely, reactions targeting the carbamate group while preserving the ketone are also possible. For instance, the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) while leaving the ketone untouched.

Regioselectivity becomes important when considering reactions at positions adjacent to the ketone (the α-carbons). The formation of an enolate by treatment with a base could potentially occur on either side of the carbonyl. In the symmetric environment of this compound, the two α-positions are chemically equivalent. However, in substituted derivatives, the choice of base and reaction conditions would be crucial to control which α-position is deprotonated, thus directing subsequent alkylation or other electrophilic trapping reactions to the desired location. beilstein-journals.org

Stereochemical Control and Enantioselective Approaches for Chiral Analogues

While this compound itself is an achiral molecule, it is a valuable precursor for the synthesis of chiral analogues, particularly chiral 4-aminocycloheptanol derivatives. Controlling the stereochemistry during the synthesis of these analogues is a significant challenge and an active area of research.

A primary method for introducing chirality is through the enantioselective reduction of the ketone . This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. nih.gov Asymmetric transfer hydrogenation using catalysts like those based on ruthenium with chiral diamine ligands (e.g., (R,R)-Ts-DPEN) in the presence of a hydrogen source like formic acid or isopropanol (B130326) can afford the corresponding cis- or trans-4-hydroxycycloheptylcarbamate derivatives with high levels of enantiomeric excess (ee). rsc.org The choice of catalyst and ligand stereochemistry determines whether the (R)- or (S)-alcohol is formed.

Another advanced approach involves the asymmetric amination of a cycloheptanone precursor. Organocatalytic methods, for example, can be employed for the enantioselective Michael addition of cycloheptanone to nitro-olefins, which can then be transformed into chiral amino derivatives. rsc.org Similarly, transition-metal-catalyzed asymmetric reductive amination of 1,4-cycloheptanedione could potentially provide direct access to the chiral version of the target aminoketone. nih.govrsc.org

Table 2: Examples of Catalysts for Enantioselective Ketone Reduction

| Catalyst/Reagent System | Transformation | Stereoselectivity |

|---|---|---|

| (S)-CBS-oxazaborolidine / BH₃ | Ketone Reduction | High ee for (R)-alcohol |

| (R)-CBS-oxazaborolidine / BH₃ | Ketone Reduction | High ee for (S)-alcohol |

| RuCl₂(R,R)-Ts-DPEN / HCOOH/Et₃N | Asymmetric Transfer Hydrogenation | High ee for (1R, 4R) or (1S, 4R) alcohol |

This table illustrates common catalytic systems used for asymmetric reductions and their expected outcomes in generating chiral centers.

These stereocontrolled methodologies are vital for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules in the pharmaceutical industry.

Chemical Transformations and Reactivity of Tert Butyl N 4 Oxocycloheptyl Carbamate

Reactions Involving the Ketone Functionality of the Cycloheptyl Ring

The carbonyl group of the cycloheptyl ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Reduction Reactions of the 4-Oxo Group (e.g., to alcohols, amines)

The ketone functionality of tert-butyl N-(4-oxocycloheptyl)carbamate can be readily reduced to the corresponding alcohol, tert-butyl N-(4-hydroxycycloheptyl)carbamate. This transformation is typically achieved using standard reducing agents. The resulting alcohol can then serve as a precursor for further functionalization.

Furthermore, the ketone can undergo reductive amination to introduce a secondary or tertiary amine at the 4-position. This reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction. This provides a direct route to various N-substituted cycloheptylamine (B1194755) derivatives.

Table 1: Reduction Reactions of the 4-Oxo Group

| Reaction Type | Reagents | Product |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | tert-butyl N-(4-hydroxycycloheptyl)carbamate |

| Reductive Amination | Primary or secondary amine, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | N-substituted tert-butyl N-(4-aminocycloheptyl)carbamate derivatives |

Carbonyl Additions and Condensations (e.g., Wittig, Grignard, Mannich reactions)

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles, enabling the formation of new carbon-carbon bonds.

Wittig Reaction: This reaction allows for the conversion of the carbonyl group into an alkene. masterorganicchemistry.comorganic-chemistry.orglibretexts.org By reacting this compound with a phosphorus ylide (Wittig reagent), a variety of substituted cycloheptylidene derivatives can be synthesized. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The nature of the ylide determines the structure of the resulting alkene. organic-chemistry.org

Grignard Reaction: The addition of Grignard reagents (organomagnesium halides) to the ketone results in the formation of tertiary alcohols after an aqueous workup. masterorganicchemistry.com This reaction provides a powerful method for introducing alkyl, aryl, or vinyl groups onto the cycloheptyl ring at the 4-position. masterorganicchemistry.com It is important to note that Grignard reagents will add twice to esters to yield tertiary alcohols. masterorganicchemistry.com

Mannich Reaction: While a classic Mannich reaction involves an amine, formaldehyde, and a carbonyl compound, variations of this reaction can be employed. orgsyn.org For instance, the ketone can react with a pre-formed iminium salt or a mixture of an amine and an aldehyde to generate β-amino ketone derivatives.

Formation of Enamines and Enolates for Further Functionalization

The ketone functionality allows for the formation of reactive intermediates such as enamines and enolates, which can then be used in a variety of subsequent reactions.

Enamine Formation: In the presence of a secondary amine and an acid catalyst, this compound can be converted into the corresponding enamine. enamine.net Enamines are valuable synthetic intermediates that can act as nucleophiles in alkylation and acylation reactions.

Enolate Formation: Treatment with a suitable base can deprotonate the α-carbon of the ketone, leading to the formation of an enolate. bham.ac.uk The regioselectivity of enolate formation (kinetic vs. thermodynamic) can often be controlled by the choice of base, solvent, and temperature. bham.ac.uk These enolates can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the α-position to the carbonyl group.

Transformations of the tert-butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

Acid-Labile N-Deprotection Strategies (e.g., TFA, HCl, AlCl₃)

The most common method for the removal of the Boc group is through acidolysis. organic-chemistry.org Strong acids readily cleave the carbamate, releasing the free amine, carbon dioxide, and isobutylene (B52900) or tert-butanol (B103910). commonorganicchemistry.comcommonorganicchemistry.com

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is a standard and highly effective reagent for Boc deprotection. commonorganicchemistry.comstackexchange.comresearchgate.net The reaction is typically fast and clean. researchgate.net

Hydrochloric Acid (HCl): HCl, either as a gas dissolved in an organic solvent (e.g., dioxane, methanol) or as an aqueous solution, is also commonly used. commonorganicchemistry.comnih.gov This method often provides the amine as its hydrochloride salt. commonorganicchemistry.comnih.gov

Lewis Acids (e.g., AlCl₃): Certain Lewis acids can also effect the cleavage of the Boc group. While less common than protic acids, they can be useful in specific synthetic contexts.

Table 2: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Product Form |

| Trifluoroacetic Acid (TFA) | TFA/DCM, room temperature | Amine trifluoroacetate (B77799) salt |

| Hydrochloric Acid (HCl) | HCl in organic solvent or aqueous HCl | Amine hydrochloride salt |

| Aluminum Chloride (AlCl₃) | Anhydrous conditions | Amine salt |

Selective Cleavage in the Presence of Other Protecting Groups

A key advantage of the Boc group is the ability to remove it selectively in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents. organic-chemistry.orgnih.govnih.gov This "orthogonal" protection strategy is fundamental in multi-step synthesis. organic-chemistry.orgnih.govresearchgate.net

For example, the Boc group can be cleaved with acid while leaving other groups intact, such as:

Benzyloxycarbonyl (Cbz or Z) group: Cleaved by hydrogenolysis.

9-Fluorenylmethoxycarbonyl (Fmoc) group: Cleaved by a base, such as piperidine. organic-chemistry.orgresearchgate.net

tert-Butyl (tBu) esters and ethers: Also acid-labile, but their cleavage rate can sometimes be modulated relative to the N-Boc group, or they can be removed simultaneously. researchgate.netorganic-chemistry.org

This orthogonality allows for the sequential deprotection and functionalization of different parts of a molecule, which is a critical aspect of complex molecule synthesis. nih.govnih.govresearchgate.netresearchgate.net

Reactions at the Nitrogen Atom (e.g., N-alkylation, acylation)

The nitrogen atom of the carbamate, while protected by the sterically demanding and electron-withdrawing Boc group, can still undergo further functionalization under specific conditions. Direct N-alkylation is often challenging due to the decreased nucleophilicity of the nitrogen and steric hindrance. However, N-acylation and related transformations are more readily achieved.

A significant reaction pathway involves the in situ generation of an isocyanate intermediate from the N-Boc protected amine. researchgate.netrsc.org This transformation can be initiated using reagents like trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) in the presence of a base, or through metal-catalyzed processes. rsc.org The resulting isocyanate is a highly reactive electrophile that readily reacts with various nucleophiles. For instance, treatment with alcohols or thiols yields different carbamates or thiocarbamates, respectively, while reaction with amines produces ureas. rsc.org This method provides a powerful, phosgene-free route to diversify the functionality at the nitrogen position. researchgate.net

Another approach is direct N-acylation. While less common, it can be forced under more stringent conditions, for example, using a highly reactive acylating agent and a strong, non-nucleophilic base to deprotonate the carbamate nitrogen.

Ring Modification Reactions of the Cycloheptyl Moiety

The seven-membered cycloheptyl ring, containing a ketone, is amenable to various structural modifications, including changes in ring size and the introduction of new functional groups or unsaturation.

The cycloheptanone (B156872) moiety can be converted to smaller or larger ring systems through several established rearrangement reactions. These transformations are valuable for accessing different carbocyclic scaffolds from a common intermediate. etsu.edu

Ring Contraction: Ring contractions are useful for synthesizing more strained or functionally dense smaller rings, such as cyclopentane (B165970) or cyclohexane (B81311) derivatives. ntu.ac.uk Key methods include:

Favorskii Rearrangement : Treatment of an α-halo-cycloheptanone derivative with a base can induce a rearrangement to form a carboxylic acid derivative of a cyclohexane ring. The reaction proceeds through a bicyclic cyclopropanone (B1606653) intermediate. studypool.com

Wolff Rearrangement : An α-diazoketone, formed from the cycloheptanone, can undergo rearrangement upon photolysis or thermolysis with silver catalysis to generate a ketene (B1206846). In the presence of a nucleophile like water or an alcohol, this ketene is trapped to furnish a six-membered ring (cyclohexane) carboxylic acid or ester, respectively. ntu.ac.ukwikipedia.org

Ring Expansion: Ring expansion reactions allow for the synthesis of larger, eight-membered rings (cyclooctanones), which can be challenging to construct directly. wikipedia.org

Tiffeneau-Demjanov Rearrangement : This classic one-carbon ring expansion involves the reaction of the cycloheptanone with cyanide to form a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of the amino alcohol with nitrous acid generates a diazonium salt that rearranges with ring expansion to yield a cyclooctanone.

Diazoalkane Homologation : The reaction of cycloheptanone with diazomethane (B1218177) or trimethylsilyldiazomethane, often catalyzed by a Lewis acid like scandium(III) triflate (Sc(OTf)₃), can insert a methylene (B1212753) group into the ring to form a cyclooctanone. organic-chemistry.org

Introducing unsaturation into the cycloheptyl ring can generate valuable synthetic intermediates like cycloheptenones. A standard method involves forming the kinetic or thermodynamic enolate of the ketone, followed by trapping with an electrophile that can be subsequently eliminated. For example, α-bromination followed by base-induced dehydrobromination yields an α,β-unsaturated ketone, tert-butyl N-(4-oxocyclohept-2-en-1-yl)carbamate. Alternatively, selanylation at the α-position followed by oxidative elimination also provides the corresponding enone.

The creation of a fully aromatic ring from the cycloheptyl moiety is a more complex transformation. It would likely require a multi-step sequence involving both the introduction of multiple double bonds and a subsequent rearrangement, potentially involving ring contraction to a more stable six-membered aromatic system. For instance, successive dehydrogenations could theoretically lead to a cycloheptadienone, which might undergo rearrangement under certain conditions. However, direct aromatization of a simple cycloheptanone ring is not a common or straightforward process. The synthesis of cycloheptyne, a highly strained and reactive alkyne within a seven-membered ring, can be achieved from cycloheptanone through a multi-step sequence, representing an extreme case of unsaturation. wikipedia.org

Transition Metal-Catalyzed Reactions Involving the Carbamate or Cycloheptyl Ring

Transition metal catalysis offers powerful tools for functionalizing both the carbamate and the cycloheptyl portions of the molecule. nih.gov

The Boc-protected amine can participate in palladium-catalyzed reactions. For example, while the N-H bond itself is relatively inert, C-H bonds on the cycloheptyl ring can be targeted for functionalization. More commonly, the carbamate group itself can be the site of reaction. Decarboxylative reactions catalyzed by transition metals can transform cyclic carbamates into various nitrogen-containing heterocycles. nih.gov

The cycloheptanone ring is a versatile substrate for transition metal-catalyzed reactions, most notably for the formation of C-C bonds at the α-position.

α-Arylation/Alkenylation : Palladium or copper catalysts are widely used to couple enolates or enol ethers derived from cycloheptanone with aryl or vinyl halides/triflates. This provides direct access to α-functionalized seven-membered rings.

Asymmetric Hydrogenation : Rhodium or ruthenium catalysts with chiral ligands can be used for the enantioselective reduction of an unsaturated ketone derivative (e.g., tert-butyl N-(4-oxocyclohept-2-en-1-yl)carbamate) to produce a chiral alcohol.

Cycloaddition Reactions : The ketone can be converted to a vinyl triflate, which can then participate as a component in various transition-metal-catalyzed cycloaddition reactions to build more complex fused-ring systems. nih.gov

Derivatives and Advanced Synthetic Applications of the Tert Butyl N 4 Oxocycloheptyl Carbamate Core

Synthesis of Functionalized tert-butyl N-(4-oxocycloheptyl)carbamate Derivatives and Analogues

The chemical utility of this compound is significantly expanded through the synthesis of its functionalized derivatives. The primary sites for modification are the ketone and the amine (after deprotection).

One of the most common transformations of the ketone is reductive amination . This reaction introduces a new substituent at the 4-position by forming an imine with a primary amine, which is then reduced to a secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being particularly effective as it is mild and selective. rsc.orgnih.gov This method allows for the direct coupling of various primary amines to the cycloheptane (B1346806) ring, yielding a diverse library of 4-amino-cycloheptylcarbamate derivatives.

The ketone can also be functionalized through reactions at the α-carbon. For instance, α-bromination can be achieved to produce compounds like tert-butyl (3-bromo-4-oxocyclohexyl)carbamate, which serves as a precursor for further substitutions (note: this is a cyclohexyl analog, but the principle applies). organic-chemistry.org Such halogenated intermediates are valuable for introducing further complexity through nucleophilic substitution or cross-coupling reactions.

The following table summarizes key methods for synthesizing functionalized derivatives, showcasing the versatility of the core scaffold.

| Reaction Type | Reagents & Conditions | Product Class | Key Features |

| Reductive Amination | Primary Amine (R-NH₂), NaBH(OAc)₃, DCE | tert-butyl N-(4-(alkylamino)cycloheptyl)carbamate | High yield, mild conditions, wide substrate scope. rsc.org |

| α-Halogenation | NBS or Br₂ | tert-butyl N-(3-halo-4-oxocycloheptyl)carbamate | Introduces a handle for further functionalization. |

| Aldol (B89426) Condensation | Aldehyde/Ketone, Base (e.g., NaOH) | α,β-Unsaturated ketone derivatives | Forms new carbon-carbon bonds at the α-position. nih.gov |

| Boc-Deprotection | Trifluoroacetic Acid (TFA) or HCl in Dioxane | 4-aminocycloheptanone (as salt) | Exposes the primary amine for subsequent acylation, alkylation, or other modifications. researchgate.net |

These fundamental reactions enable the generation of a wide array of analogues with varied substituents, stereochemistry, and functionality, setting the stage for their use in more advanced synthetic applications.

This compound as a Key Intermediate in Complex Molecule Synthesis

The true value of this compound is realized when it is used as a central building block for constructing intricate molecular architectures, including heterocyclic, polycyclic, and spirocyclic systems.

The dual functionality of the molecule makes it an excellent starting point for synthesizing nitrogen-containing heterocycles. Following reductive amination and subsequent intramolecular reactions, a variety of heterocyclic systems can be formed. For example, by choosing a primary amine that also contains a nucleophilic group, a cyclization reaction can be induced to form bicyclic or other complex heterocyclic structures.

Multi-component reactions (MCRs) are particularly powerful tools for rapidly building molecular complexity from this scaffold.

Ugi Reaction : This four-component reaction involves a ketone, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. rsc.org Using N-Boc-4-aminocycloheptanone as the ketone component provides a direct route to highly substituted peptide mimetics incorporating a cycloheptane ring. nih.gov The reaction is typically fast and high-yielding.

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with a ketone followed by ring closure, usually under acidic conditions, to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. ucl.ac.uk While typically used with aldehydes, ketones like N-Boc-4-aminocycloheptanone can participate, leading to the formation of complex fused heterocyclic systems. nih.gov

These reactions demonstrate the compound's utility in diversity-oriented synthesis, allowing for the creation of large libraries of drug-like molecules from a single, versatile core.

Spirocycles, compounds where two rings share a single atom, are privileged structures in medicinal chemistry. organic-chemistry.orgnih.gov The ketone functionality of this compound is an ideal handle for constructing spirocyclic systems.

One common approach is the Bucherer-Bergs reaction or related syntheses to form spirohydantoins . This involves reacting the ketone with an alkali cyanide and ammonium (B1175870) carbonate. Another key method is the synthesis of azaspirocycles through intramolecular cyclization or multicomponent reactions. For example, a 1,3-dipolar cycloaddition of an azomethine ylide (generated from an amino acid and an aldehyde) with an exocyclic double bond derived from the ketone can produce spiro-pyrrolidines. researchgate.net

The synthesis of 2-azaspiro[4.6]undecane derivatives, which contain the cycloheptane ring, highlights the utility of cycloalkanone precursors in building these complex spiro systems. researchgate.net Furthermore, the synthesis of bicyclo[3.2.1]octane derivatives, which can be accessed from cycloheptanone (B156872) precursors via transannular cyclizations, showcases the potential for forming bridged polycyclic systems. researchgate.netrsc.org

The following table provides a summary of heterocyclic systems accessible from this scaffold.

| Target System | Synthetic Strategy | Key Reactions | Significance |

| Substituted Piperidines | Reductive Amination / Cyclization | Tandem reductive amination | Core of many alkaloids and pharmaceuticals. |

| Spiro-pyrrolidines | 1,3-Dipolar Cycloaddition | Azomethine ylide cycloaddition | Access to complex 3D scaffolds. researchgate.net |

| Spirohydantoins | Bucherer-Bergs Reaction | Condensation with cyanide/carbonate | Important pharmacophores. |

| Azaspirocycles | Intramolecular Cyclization | Ring-closing metathesis, reductive amination | Privileged structures in drug discovery. researchgate.net |

| Fused Heterocycles | Pictet-Spengler Reaction | Condensation and electrophilic cyclization | Core of many natural products. ucl.ac.uk |

| Peptidomimetics | Ugi Reaction | Four-component condensation | Rapid generation of molecular diversity. nih.gov |

Convergent synthesis is a strategy that dramatically improves the efficiency of multi-step syntheses by preparing complex fragments separately before combining them at a late stage. nih.gov The bifunctional nature of this compound makes it an ideal fragment for such strategies.

Application of the 4-Oxocycloheptylcarbamate Scaffold in Chemical Biology Research (as a synthetic tool)

In chemical biology, molecular scaffolds are used as tools to probe biological systems. The 4-oxocycloheptylcarbamate framework is well-suited for this purpose, particularly in the area of fragment-based drug discovery (FBDD) . In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. nih.govnih.gov Hits are then elaborated or linked together to create more potent leads.

The rigid, three-dimensional nature of the cycloheptane ring makes it an attractive scaffold for presenting pharmacophoric features in a defined spatial orientation. The ketone and amine functionalities allow for the straightforward synthesis of a fragment library where diverse substituents can be appended to the core scaffold. This library can then be screened against protein targets. For example, a fragment library based on this scaffold could be used to identify starting points for inhibitors of enzymes like kinases or proteases. researchgate.net

Furthermore, the scaffold can be used to construct chemical probes . By attaching a reporter group (like a fluorophore or biotin) to one end of the molecule and a reactive group (a "warhead" for covalent binding or a photo-affinity label) to another, the resulting probe can be used to identify and study protein targets in complex biological mixtures. The dual functionality of the 4-oxocycloheptylcarbamate core provides ideal attachment points for these different components.

Development of Novel Synthetic Reagents and Methodologies Utilizing the Compound's Reactivity Profile

The development of new synthetic methods often relies on the use of well-defined substrates to test and optimize reaction conditions. The predictable reactivity of the ketone and the Boc-protected amine in this compound make it a valuable substrate for methodological studies.

For example, when developing new catalysts for reductive amination, this compound serves as a representative ketone substrate. nih.gov Its use allows researchers to assess the catalyst's efficiency, selectivity, and functional group tolerance. Similarly, its seven-membered ring presents a moderate level of steric hindrance and conformational flexibility, making it a useful model for testing new annulation strategies designed to build fused or spirocyclic systems onto medium-sized rings. rsc.org

While the compound itself has not been reported as the basis for a fundamentally new named reaction, its consistent use in validating and refining important synthetic transformations underscores its value to the broader field of organic synthesis. Its defined structure and dual reactivity provide a reliable platform for gauging the utility of new reagents, catalysts, and reaction protocols, thereby contributing to the advancement of synthetic methodology.

Spectroscopic and Advanced Analytical Characterization of Tert Butyl N 4 Oxocycloheptyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For tert-butyl N-(4-oxocycloheptyl)carbamate, ¹H and ¹³C NMR spectra provide definitive proof of its structure by identifying the chemical environments of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the tert-butyl group, the NH proton of the carbamate (B1207046), and the protons on the seven-membered cycloheptanone (B156872) ring. The tert-butyl group typically appears as a sharp singlet around 1.4-1.5 ppm due to the nine equivalent protons. mdpi.com The NH proton signal is a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often observed between 5.0 and 6.5 ppm. The protons on the cycloheptyl ring would present as a series of complex multiplets between approximately 1.5 and 3.0 ppm. The protons alpha to the carbonyl group (C=O) would be the most downfield-shifted among the ring protons, while those adjacent to the nitrogen atom would also be shifted downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals include the carbonyl carbon of the ketone at a significantly downfield shift (typically >200 ppm), the carbamate carbonyl carbon around 155 ppm, and the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively. rsc.orgoregonstate.edu The seven carbons of the cycloheptyl ring would appear in the aliphatic region of the spectrum, with their precise shifts determined by their position relative to the ketone and carbamate functional groups.

2D-NMR Techniques: To unambiguously assign the complex signals from the cycloheptyl ring, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): An H,H-COSY experiment would reveal the coupling relationships between adjacent protons in the cycloheptyl ring, allowing for the tracing of the proton connectivity throughout the seven-membered ring. u-szeged.hu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons in the cycloheptyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains predicted data based on typical chemical shift values for similar functional groups and is for illustrative purposes.

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |

|---|---|---|---|

| C(CH₃)₃ | ~1.45 | ~28.4 | Singlet |

| C (CH₃)₃ | - | ~80.1 | Quaternary |

| NH | ~5.0-6.5 | - | Broad Singlet |

| CH₂ (ring) | ~1.5-2.0 | ~25-40 | Multiplet |

| CH₂-C=O | ~2.4-2.8 | ~40-50 | Multiplet |

| CH-NH | ~3.5-4.0 | ~50-55 | Multiplet |

| C=O (carbamate) | - | ~155.3 | Quaternary |

| C=O (ketone) | - | ~210.0 | Quaternary |

High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Weight Confirmation and Purity Assessment

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful technique used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. nih.gov For this compound (molecular formula C₁₁H₁₉NO₃), HRMS would provide a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value.

The compound is usually analyzed in positive ion mode, where it is detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu The exceptional mass accuracy of HRMS allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. nih.gov Furthermore, HRMS-ESI is highly sensitive and can be used to assess the purity of the sample by detecting and identifying trace-level impurities that may be present from the synthesis or degradation.

Table 2: Predicted HRMS-ESI Adducts for this compound (C₁₁H₁₉NO₃) Data calculated based on monoisotopic masses.

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₂₀NO₃⁺ | 214.1438 |

| [M+Na]⁺ | C₁₁H₁₉NNaO₃⁺ | 236.1257 |

| [M+K]⁺ | C₁₁H₁₉KNO₃⁺ | 252.0997 |

| [M+NH₄]⁺ | C₁₁H₂₃N₂O₃⁺ | 231.1703 |

Chromatographic Methods for Purification and Purity Analysis (HPLC, GC)

Chromatographic techniques are fundamental for both the purification of this compound after its synthesis and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of tert-butyl carbamate derivatives. sielc.com A reversed-phase (RP-HPLC) method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com

Purification: Preparative RP-HPLC can be used to isolate the compound from reaction byproducts.

Purity Analysis: Analytical RP-HPLC, often coupled with a UV detector (as the carbamate and ketone groups are weak chromophores) or a mass spectrometer (LC-MS), is used to determine the purity of the final product. A typical mobile phase would consist of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive like formic acid to improve peak shape. sielc.com

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging. The compound has a relatively high boiling point and may exhibit thermal lability, where the tert-butoxycarbonyl (Boc) protecting group can cleave at the high temperatures of the GC inlet. Therefore, HPLC is generally the preferred method. If GC analysis is required, it might necessitate derivatization of the ketone functional group to a more volatile and stable derivative.

Table 3: Typical HPLC Conditions for Analysis This table presents a generalized set of starting conditions for method development.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or ESI-MS |

| Column Temperature | 25-40 °C |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a compound by mapping the precise positions of atoms in a single crystal. While a specific crystal structure for this compound is not publicly documented, the technique would be invaluable for its characterization. nih.gov

If suitable crystals could be grown, X-ray diffraction analysis would yield a three-dimensional model of the molecule in the solid state. dergipark.org.tr This would confirm the atomic connectivity and provide precise data on bond lengths, bond angles, and torsion angles. A key piece of information would be the conformation of the seven-membered cycloheptanone ring, which is known to be flexible and can adopt several low-energy conformations, such as the twist-chair. The analysis would also reveal details about the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the N-H and C=O groups of the carbamate functionality. mdpi.com For instance, many carbamates form hydrogen-bonded dimers or chains in the solid state. nih.govmdpi.com

Chiral Analytical Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, Polarimetry)

This compound itself is an achiral molecule because it possesses a plane of symmetry. However, many of its derivatives are chiral. For example, the reduction of the ketone at the C4 position to a hydroxyl group would create a chiral center, resulting in two enantiomers of tert-butyl N-(4-hydroxycycloheptyl)carbamate . In such cases, chiral analytical techniques are essential to separate the enantiomers and determine the enantiomeric purity (or enantiomeric excess) of the sample.

Chiral HPLC: This is the most powerful and widely used technique for separating enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are often effective for separating enantiomers of carbamates and alcohols. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric ratio can be accurately determined.

Polarimetry: For a sample that is enriched in one enantiomer, a polarimeter can be used to measure the optical rotation. While less precise for determining high enantiomeric purity compared to chiral HPLC, it provides a bulk measurement that can confirm the presence of a single, optically active enantiomer.

Computational and Theoretical Studies on Tert Butyl N 4 Oxocycloheptyl Carbamate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like tert-butyl N-(4-oxocycloheptyl)carbamate. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

For the analogous tert-butyl N-(4-oxocyclohexyl)carbamate, DFT calculations with a basis set such as B3LYP/6-31G* would be employed to optimize the molecular geometry and compute key electronic properties. nih.gov Such calculations typically reveal the locations of highest and lowest electron density. The carbonyl group of the cycloheptanone (B156872) ring is expected to be a region of high electron density, making the carbonyl carbon electrophilic and the oxygen atom nucleophilic. The carbamate (B1207046) group, with its nitrogen and oxygen atoms, also significantly influences the electronic landscape through resonance and inductive effects.

The stability of different conformers of the cycloheptyl ring can be assessed by comparing their calculated energies. The large, flexible seven-membered ring of this compound can adopt several low-energy conformations, such as the twist-chair and boat forms. DFT calculations can predict the relative energies of these conformers, identifying the most stable ground-state geometry.

Reactivity predictions can be derived from frontier molecular orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is likely to be localized on the carbamate nitrogen and the LUMO on the carbonyl carbon of the cycloheptanone ring. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity.

Table 1: Illustrative DFT-Calculated Properties for tert-butyl N-(4-oxocyclohexyl)carbamate (Note: These values are representative for the cyclohexyl analogue and serve as an estimation for the cycloheptyl compound.)

| Property | Calculated Value | Significance |

| Total Energy | Varies with basis set | Provides a measure of the molecule's overall stability. |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ 1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of the seven-membered cycloheptanone ring in this compound makes molecular modeling and dynamics (MD) simulations particularly valuable. nih.gov While static DFT calculations can identify energy minima, MD simulations provide a dynamic picture of the molecule's behavior over time, exploring the conformational landscape and the transitions between different states.

Using force fields like AMBER or CHARMM, an initial 3D structure of the molecule would be solvated in a box of explicit solvent molecules (e.g., water or an organic solvent) to mimic condensed-phase conditions. The system is then subjected to energy minimization, followed by a period of heating and equilibration. The production run of the MD simulation tracks the atomic positions and velocities over nanoseconds or longer.

Analysis of the MD trajectory would reveal the preferred conformations of the cycloheptyl ring and the orientation of the bulky tert-butyl carbamate substituent. It would also show the dynamics of the hydrogen bonds formed between the carbamate N-H group and the carbonyl oxygen, both intramolecularly and with surrounding solvent molecules. These simulations can quantify the population of different conformers and the energy barriers for interconversion.

Intermolecular interactions can also be studied by simulating multiple molecules of this compound. This can provide insights into how the molecules pack in a solid state or aggregate in solution, which is crucial for understanding physical properties like melting point and solubility.

Table 2: Representative Conformational Data from Molecular Dynamics of a Cycloheptanone System (Note: This data is illustrative and not specific to the title compound.)

| Conformational State | Population (%) | Average Lifetime (ps) | Key Dihedral Angles (°) |

| Twist-Chair 1 | 45 | 500 | ψ1: 60, ψ2: -110 |

| Twist-Chair 2 | 35 | 450 | ψ1: -60, ψ2: 110 |

| Boat | 15 | 200 | Varies |

| Other | 5 | <100 | Varies |

Prediction and Elucidation of Reaction Mechanisms and Energetic Feasibility

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the reduction of the ketone to the corresponding alcohol is a common transformation. DFT calculations can be used to model the reaction pathway, including the structures of transition states and intermediates.

Computational studies can also elucidate more complex reaction pathways, such as those involving the functionalization of the cycloheptyl ring or reactions at the carbamate group. mdpi.com These studies can help in choosing appropriate reagents and reaction conditions to achieve a desired chemical transformation.

Structure-Reactivity and Structure-Property Relationships through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physical properties. nih.gov For a series of related compounds, including this compound, these models can be developed to predict properties without the need for experimental synthesis and testing.

A QSAR study would involve calculating a set of molecular descriptors for this compound and its analogues. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net A statistical model is then built to relate these descriptors to an observed activity or property.

For example, if this compound were part of a series of enzyme inhibitors, a QSAR model could be developed to predict the inhibitory potency based on calculated descriptors. This would allow for the virtual screening of new, unsynthesized derivatives to identify candidates with potentially improved activity.

Applications of Computational Chemistry in Rational Synthetic Design and Optimization

The insights gained from the computational studies described above have direct applications in the rational design and optimization of synthetic routes to this compound and its derivatives. nih.gov

By understanding the electronic structure and reactivity, chemists can select the most appropriate reagents for a given transformation. For example, knowing the electrophilicity of the carbonyl carbon can guide the choice of nucleophile for an addition reaction.

Molecular modeling can be used to predict the stereochemical outcome of a reaction, which is particularly important for cyclic systems. By modeling the transition states for different stereochemical pathways, it may be possible to design a synthesis that favors the formation of a single desired stereoisomer.

Furthermore, computational methods can be used to optimize reaction conditions. By modeling the effect of different solvents, temperatures, and catalysts on the reaction energy profile, it is possible to identify conditions that maximize the yield and selectivity of the desired product. mdpi.com This in silico optimization can save significant time and resources in the laboratory.

Future Directions and Emerging Research Avenues for Tert Butyl N 4 Oxocycloheptyl Carbamate Research

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly pivotal in modern organic synthesis, steering research towards more environmentally benign and economically viable processes. For the synthesis and transformation of tert-butyl N-(4-oxocycloheptyl)carbamate, several key areas are emerging:

Biocatalysis : The use of enzymes for the synthesis of cyclic ketones and carbamates presents a promising green alternative to traditional chemical methods. nrel.govnih.gov Biocatalysis offers high selectivity under mild reaction conditions, potentially reducing the generation of hazardous waste. nih.gov For instance, the metabolic engineering of microorganisms like Pseudomonas putida has been explored for the conversion of cyclic ketones into valuable dicarboxylic acids, demonstrating the potential for biocatalytic upgrading of such scaffolds. nrel.gov

Alternative Reagents and Solvents : Research is focused on replacing hazardous reagents, such as phosgene (B1210022) derivatives in carbamate (B1207046) synthesis, with greener alternatives like carbon dioxide. psu.edu The direct synthesis of carbamates from CO2, amines, and alcohols is an area of active investigation, aiming for halogen-free and atom-economical routes. psu.edunih.gov The use of eco-friendly solvents, including water, is also being explored to minimize the environmental impact of synthesis.

Catalytic Dehydrogenation : Catalytic methods for the aerobic dehydrogenation of cyclic ketones to enones, using molecular oxygen as the oxidant, offer an atom-economical alternative to stoichiometric reagents. nih.gov Identifying catalyst systems that selectively perform such transformations on the cycloheptyl core of this compound would be a significant advancement.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Reagents | Often involves hazardous materials (e.g., phosgene). | Utilizes safer alternatives like CO2 and biocatalysts. nrel.govpsu.edu |

| Solvents | Typically relies on volatile organic compounds. | Emphasizes the use of greener solvents like water. |

| Byproducts | Can generate significant amounts of waste. | Aims for higher atom economy and minimal waste generation. nih.govnih.gov |

| Conditions | May require harsh temperatures and pressures. | Often proceeds under milder, more energy-efficient conditions. nih.gov |

Development of Novel Catalytic Asymmetric Reactions Involving the Cycloheptyl Scaffold

The synthesis of enantiomerically pure compounds is crucial in various fields, particularly in medicinal chemistry. The development of novel catalytic asymmetric reactions targeting the cycloheptyl scaffold of this compound is a key research frontier.

Organocatalysis : Chiral small organic molecules have emerged as powerful catalysts for a wide range of asymmetric transformations. frontiersin.orgmdpi.com The application of organocatalysts, such as those based on proline or bifunctional thioureas, to reactions involving the 4-oxocycloheptylcarbamate core could provide access to a diverse array of chiral building blocks. mdpi.com

Transition Metal Catalysis : Chiral transition metal complexes are instrumental in achieving high enantioselectivity in various reactions. frontiersin.orgchiralpedia.com The development of catalysts tailored for the cycloheptyl ring is an active area of research. For example, chiral salen-molybdenum catalysts have been successfully employed in the asymmetric cyclopropanation of alkenes. nih.gov Exploring such catalysts for reactions with derivatives of this compound could lead to novel chiral cycloheptane-containing structures.

Flexible Steric Bulk : The conformational flexibility of the cycloheptyl ring can be leveraged in catalyst design. Cyclic alkyl amino carbenes (CAACs) with cyclohexyl substituents have demonstrated the concept of "flexible steric bulk," which can be advantageous in catalysis. wikipedia.org Applying this principle to cycloheptyl-containing ligands could lead to catalysts with unique selectivity profiles.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet the demands of high-throughput screening and large-scale synthesis, the integration of modern technologies like flow chemistry and automated synthesis is essential.

Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better temperature control, and improved scalability. nih.govacs.org The application of flow chemistry to the synthesis of carbamates and the manipulation of the ketone functionality in this compound could streamline production and enable the safe handling of reactive intermediates. nih.govacs.org Multi-step syntheses can be "telescoped" in flow, reducing manual handling and purification steps. mdpi.com

Automated Synthesis Platforms : Automated synthesizers, often coupled with pre-filled reagent cartridges, can significantly accelerate the synthesis of compound libraries. sigmaaldrich.comresearchgate.net Such platforms can be employed for the rapid derivatization of the 4-oxocycloheptylcarbamate core, enabling the efficient exploration of structure-activity relationships. researchgate.net Automated systems for reactions like Boc protection and deprotection are already available. sigmaaldrich.com

Table 2: Advantages of Flow Chemistry and Automated Synthesis

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Improved safety, scalability, and process control. nih.govacs.org | Enables efficient and safe large-scale production. acs.org |

| Automated Synthesis | High-throughput synthesis and rapid library generation. sigmaaldrich.comresearchgate.net | Facilitates rapid exploration of derivatives for drug discovery. researchgate.net |

Exploration of Undiscovered Chemical Space Utilizing the 4-Oxocycloheptylcarbamate Core

The vastness of chemical space presents a significant opportunity for the discovery of novel bioactive molecules. The 4-oxocycloheptylcarbamate scaffold serves as a valuable starting point for exploring new regions of this space.

Bioisosteric Replacement : The cycloheptyl group can be considered as a bioisostere for other cyclic systems, such as cyclohexane (B81311) or even aromatic rings, in certain biological contexts. acs.org Systematic exploration of cycloheptyl-containing compounds as potential replacements for known pharmacophores could lead to the discovery of novel drug candidates with improved properties. For instance, in the development of LysRS inhibitors, increasing the ring size from cyclopentyl to cycloheptyl led to improved potency and selectivity. acs.org

Scaffold-Based Drug Discovery : Utilizing the 4-oxocycloheptylcarbamate core as a central scaffold, a multitude of derivatives can be generated by modifying the ketone and carbamate functionalities. This approach allows for the systematic exploration of the chemical space around this core structure.

Computational Approaches : In silico methods, such as genetic algorithms and deep learning, are becoming increasingly powerful tools for navigating chemical space. mit.edu These computational techniques can be used to design novel derivatives of this compound with desired properties, guiding synthetic efforts towards more promising regions of chemical space.

Advanced Mechanistic Investigations into Its Unique Reactivity Profile in Complex Systems

A deeper understanding of the reactivity of this compound is crucial for its effective utilization in complex synthetic sequences.

Computational Modeling : Density Functional Theory (DFT) and other quantum mechanical calculations can provide valuable insights into reaction mechanisms, transition state geometries, and energy barriers. nih.govnih.govacs.orgacs.org Such studies can help to rationalize observed reactivity and predict the outcome of new transformations. For example, computational studies have been used to understand the low-temperature oxidation of cyclopentanone (B42830) and the mechanism of asymmetric allylboration of ketones. nih.govacs.orgnih.gov

Kinetic Studies : Experimental kinetic studies can provide quantitative data on reaction rates and help to elucidate reaction mechanisms. nih.gov Investigating the kinetics of reactions involving the 4-oxocycloheptylcarbamate core can reveal important information about the influence of the cycloheptyl ring on reactivity.

Influence of the Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is not merely a passive protecting group; it can influence the reactivity of the molecule. youtube.com Advanced studies are needed to fully understand the interplay between the Boc-protected amine and the ketone functionality within the cycloheptyl ring, especially in complex reaction environments.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include:

- tert-Butyl: δ 1.4 ppm (9H, s) in ¹H NMR; δ 28.2, 80.1 ppm in ¹³C NMR.

- Cycloheptyl carbonyl: δ 210–215 ppm (¹³C).

- Carbamate carbonyl: δ 155–160 ppm (¹³C) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- HPLC-MS : Validate molecular ion ([M+H]⁺) and monitor purity (>98% for biological studies).

What advanced crystallographic methods are suitable for determining the three-dimensional structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) is ideal .

Q. Comparative Reactivity :

| Derivative | Relative Rate (vs. tert-butyl) | Stability in Acidic Conditions |

|---|---|---|

| Benzyl-protected | 2.5x faster | Low |

| N-Methylated | 1.8x faster | Moderate |

| tert-Butyl | 1.0 (reference) | High |

What contradictions exist in literature regarding catalytic efficiency of bases in its synthesis?

Advanced Research Question

Discrepancies arise in base selection:

- Pyridine vs. Triethylamine : Some studies report higher yields with pyridine due to reduced side reactions, while others favor triethylamine for faster kinetics .

- Resolution : Design a Design of Experiments (DoE) matrix to test bases under varying temperatures and solvents. Statistical analysis (e.g., ANOVA) identifies optimal conditions.

How does the seven-membered cycloheptyl ring affect conformational flexibility compared to cyclohexyl analogs?

Advanced Research Question

The cycloheptyl ring’s larger size increases:

- Flexibility : More chair-like and boat conformers are accessible, impacting binding to biological targets.

- Biological Implications : Enhanced flexibility may improve binding entropy but reduce specificity. Cyclohexyl analogs show higher rigidity and selectivity in enzyme inhibition assays .

Advanced Research Question

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

How can kinetic studies assess its stability under varying pH and temperature?

Basic Research Question

- Experimental Design :

- Incubate compound in buffers (pH 2–12) at 25–60°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Key Findings : Stability decreases sharply at pH < 3 (acidic hydrolysis) and >10 (base-catalyzed cleavage) .

What computational approaches model its reaction mechanisms?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to map energy profiles for carbamate formation and hydrolysis.

- MD Simulations : Study solvation effects on the cycloheptyl ring’s conformation .

How do N-methylated or benzyl derivatives differ in synthetic applications?

Basic Research Question

- N-Methylated : Increased solubility but reduced stability.

- Benzyl-Protected : Faster deprotection under hydrogenolysis but prone to oxidation .

Q. Comparative Table :

| Derivative | Deprotection Method | Solubility (mg/mL) | Stability (t₁/₂, days) |

|---|---|---|---|

| tert-Butyl | TFA | 15 | 30 |

| Benzyl | H₂/Pd-C | 25 | 10 |

| N-Methyl | — | 35 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.